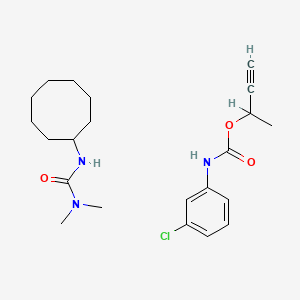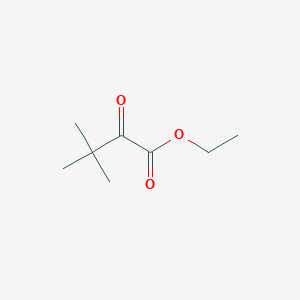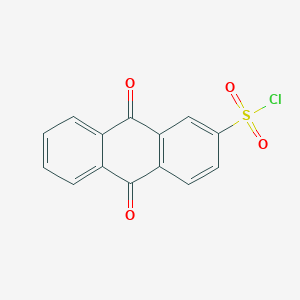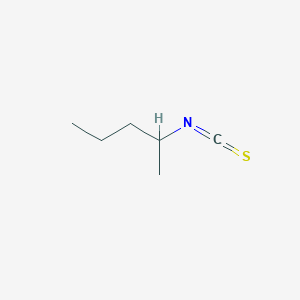
Phosphonous dichloride, (trifluoromethyl)-
Descripción general
Descripción
Phosphonous dichloride, (trifluoromethyl)-, also known by its chemical formula CCl2F3P, is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a phosphonous dichloride moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonous dichloride, (trifluoromethyl)-, can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with trifluoromethyl iodide in the presence of a catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of phosphonous dichloride, (trifluoromethyl)-, often involves large-scale reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonous dichloride, (trifluoromethyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonous oxychloride derivatives.
Reduction: Reduction reactions can convert the compound into phosphonous hydrides.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphonous derivatives, such as phosphonous oxychlorides, phosphonous hydrides, and substituted phosphonous compounds .
Aplicaciones Científicas De Investigación
Phosphonous dichloride, (trifluoromethyl)-, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as flame retardants and plasticizers
Mecanismo De Acción
The mechanism by which phosphonous dichloride, (trifluoromethyl)-, exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and interact with enzymes and receptors. The phosphonous moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonous dichloride, (methyl)-: Similar in structure but with a methyl group instead of a trifluoromethyl group.
Phosphonous dichloride, (ethyl)-: Contains an ethyl group instead of a trifluoromethyl group.
Phosphonous dichloride, (phenyl)-: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness
Phosphonous dichloride, (trifluoromethyl)-, is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and resistance to oxidation. These properties make it particularly valuable in applications where enhanced stability and bioavailability are desired .
Propiedades
IUPAC Name |
dichloro(trifluoromethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2F3P/c2-7(3)1(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNAMKIPNZQAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2F3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194939 | |
| Record name | Phosphonous dichloride, (trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-58-9 | |
| Record name | Phosphonous dichloride, (trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonous dichloride, (trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)



